N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide
Description
Chemical Identification and Nomenclature Systems
N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide operates under a comprehensive identification system that reflects its complex molecular architecture. The compound is registered with the Chemical Abstracts Service under the unique identifier 338419-52-6, establishing its definitive chemical identity within the global chemical database. This systematic identification serves as the primary reference point for researchers, manufacturers, and regulatory agencies worldwide.
The International Union of Pure and Applied Chemistry nomenclature system designates this compound through its systematic name, which precisely describes the molecular structure and functional group positioning. The compound is alternatively referenced as Benzamide, N-[2-[(2-hydroxyethyl)amino]-2-oxoethyl]-3-methyl-, providing a standardized nomenclature that emphasizes its benzamide core structure. This dual naming system ensures clarity in chemical communication while maintaining consistency with established chemical nomenclature conventions.
The molecular identifier system extends beyond basic nomenclature to include specialized chemical descriptors. The compound possesses the molecular descriptor language number MFCD00140963, which provides additional verification of its chemical identity within specialized chemical databases. This systematic approach to chemical identification ensures accurate communication across diverse scientific disciplines and regulatory frameworks.
| Identification Parameter | Value | Reference System |
|---|---|---|
| Chemical Abstracts Service Number | 338419-52-6 | Chemical Abstracts Service |
| International Union of Pure and Applied Chemistry Name | This compound | International Union of Pure and Applied Chemistry |
| Alternative Systematic Name | Benzamide, N-[2-[(2-hydroxyethyl)amino]-2-oxoethyl]-3-methyl- | Chemical Abstracts Service |
| Molecular Descriptor Language Number | MFCD00140963 | Molecular Design Limited |
Structural Classification within Benzamide Derivatives
This compound belongs to the extensive family of benzamide derivatives, which represents one of the most significant classes of organic compounds in modern chemistry. Benzamides constitute amide derivatives of benzoic acid, characterized by the presence of a carbonyl group directly attached to a benzene ring. This fundamental structural motif provides the foundation for numerous pharmaceutical, industrial, and research applications.
The benzamide derivative family encompasses a remarkable diversity of compounds with varied biological and chemical properties. The parent compound benzamide, with the molecular formula C7H7NO, serves as the simplest representative of this chemical class. From this basic structure, numerous substituted benzamides have been developed, many of which have found commercial applications as therapeutic agents across multiple medical disciplines including analgesics, antidepressants, antiemetics, and antipsychotics.
The structural complexity of this compound distinguishes it within the benzamide family through its multiple functional group substitutions. The compound features a 3-methyl substitution on the benzene ring, combined with an elaborate side chain containing hydroxyethyl and amino functionalities. This structural arrangement creates unique chemical properties that differentiate it from simpler benzamide derivatives while maintaining the characteristic amide bond that defines the chemical class.
The classification system for benzamide derivatives typically considers both the substitution pattern on the aromatic ring and the nature of the amide nitrogen substituents. In this compound, the 3-methyl substitution represents a meta-position modification of the benzene ring, while the complex N-substituent chain incorporates both hydrogen bonding capability through the hydroxyl group and additional hydrogen bonding potential through the amino functionality. This structural arrangement positions the compound within the category of highly functionalized benzamide derivatives with potential for diverse intermolecular interactions.
Historical Development and Chemical Discovery Context
The historical development of benzamide chemistry traces its origins to the foundational work of Friedrich Wöhler and Justus von Liebig in 1832, marking a pivotal moment in the evolution of organic chemistry. These pioneering chemists first described the existence of polymorphism in molecular crystals using benzamide as their model compound, establishing the first documented case of polymorphism in organic molecules. This groundbreaking discovery occurred during their collaborative investigation of oil of bitter almonds, which led to the systematic study of benzaldehyde transformations and the subsequent synthesis of benzamide through the reaction of benzoyl chloride with ammonia.
The Wöhler-Liebig collaboration represented more than mere chemical synthesis; it established the conceptual framework for understanding organic radicals and their behavior in chemical transformations. Their recognition of the benzoyl radical C7H5O as a stable organic group that maintains its identity through successive chemical reactions laid the foundation for modern understanding of functional group chemistry. This work occurred during a period when organic chemistry was described as a "dark province" where researchers could easily become lost, making their systematic approach particularly revolutionary for the field.
The development of complex benzamide derivatives like this compound represents the culmination of nearly two centuries of advancement in benzamide chemistry. The evolution from the simple benzamide first synthesized by Wöhler and Liebig to sophisticated multi-functional derivatives demonstrates the progressive refinement of synthetic methodologies and the increasing understanding of structure-activity relationships in organic chemistry.
Modern benzamide derivative development has been driven by the recognition of their diverse biological activities and chemical properties. The systematic exploration of substitution patterns and functional group modifications has led to the discovery of numerous therapeutically active compounds within the benzamide family. This historical progression illustrates the transformation of benzamide chemistry from a purely academic pursuit to a field with significant practical applications in pharmaceutical and industrial chemistry.
Molecular Formula C12H16N2O3 and Structural Significance
The molecular formula C12H16N2O3 of this compound encodes significant structural information that defines its chemical behavior and potential applications. With a molecular weight of 236.27 daltons, this compound represents a medium-sized organic molecule with sufficient complexity to exhibit diverse chemical properties while remaining synthetically accessible.
The carbon framework of twelve atoms provides the structural foundation for the compound's architecture, incorporating both aromatic and aliphatic components. The aromatic contribution derives from the benzene ring system, which contributes six carbon atoms to the overall structure, while the remaining six carbon atoms participate in the formation of the methyl substituent and the extended side chain. This balanced distribution between aromatic and aliphatic carbon atoms contributes to the compound's unique physicochemical properties.
The nitrogen content, represented by two nitrogen atoms in the molecular formula, plays a crucial role in defining the compound's chemical reactivity and intermolecular interactions. One nitrogen atom participates in the primary amide functionality that characterizes the benzamide core structure, while the second nitrogen atom is incorporated into the amino group within the side chain. This dual nitrogen functionality creates multiple sites for hydrogen bonding and potential chemical modification, significantly expanding the compound's versatility in chemical applications.
The oxygen complement of three atoms distributed across different functional groups contributes to the compound's polarity and hydrogen bonding capacity. One oxygen atom participates in the carbonyl group of the primary amide, one contributes to the secondary amide functionality within the side chain, and the third oxygen forms the hydroxyl group that terminates the hydroxyethyl substituent. This oxygen distribution creates a molecule with significant hydrogen bonding potential and enhanced water solubility compared to simpler benzamide derivatives.
| Molecular Component | Count | Structural Contribution | Chemical Significance |
|---|---|---|---|
| Carbon Atoms | 12 | Aromatic ring (6) + Aliphatic chain (6) | Structural framework and lipophilicity |
| Hydrogen Atoms | 16 | Aromatic (4) + Aliphatic (12) | Molecular stability and intermolecular interactions |
| Nitrogen Atoms | 2 | Primary amide (1) + Amino group (1) | Hydrogen bonding and chemical reactivity |
| Oxygen Atoms | 3 | Carbonyl (2) + Hydroxyl (1) | Polarity and hydrogen bonding capacity |
The melting point range of 109-112 degrees Celsius provides additional insight into the compound's molecular organization and intermolecular forces. This relatively moderate melting point suggests balanced intermolecular interactions that provide sufficient molecular cohesion for solid-state stability while allowing reasonable processing temperatures for synthetic and analytical applications. The narrow melting point range indicates good molecular purity and consistent intermolecular packing arrangements in the crystalline state.
Properties
IUPAC Name |
N-[2-(2-hydroxyethylamino)-2-oxoethyl]-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-3-2-4-10(7-9)12(17)14-8-11(16)13-5-6-15/h2-4,7,15H,5-6,8H2,1H3,(H,13,16)(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPXTDOSHQTQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501192613 | |
| Record name | N-[2-[(2-Hydroxyethyl)amino]-2-oxoethyl]-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501192613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338419-52-6 | |
| Record name | N-[2-[(2-Hydroxyethyl)amino]-2-oxoethyl]-3-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338419-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-[(2-Hydroxyethyl)amino]-2-oxoethyl]-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501192613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Acid Chloride Intermediate
- Step 1 : Synthesis of 3-methylbenzoyl chloride by reacting 3-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux.
- Step 2 : Reaction of the acid chloride with 2-(2-hydroxyethyl)amine in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low temperature (0–5 °C) to minimize side reactions.
- Step 3 : Addition of a base (e.g., triethylamine) to neutralize the HCl formed and drive the reaction to completion.
- Step 4 : Work-up involves aqueous extraction, drying over anhydrous magnesium sulfate, and purification by recrystallization.
Advantages : High reactivity of acid chlorides leads to good yields and relatively mild conditions.
Notes : The hydroxy group on the amine may require protection if side reactions occur, but often it remains intact under these conditions.
Preparation via Carbodiimide-Mediated Coupling
- Step 1 : Activation of 3-methylbenzoic acid with a carbodiimide reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
- Step 2 : Addition of 2-(2-hydroxyethyl)amine to the activated ester intermediate.
- Step 3 : Stirring at room temperature or slightly elevated temperature until completion.
- Step 4 : Filtration to remove dicyclohexylurea byproduct (if DCC is used), followed by purification.
Advantages : Avoids use of corrosive acid chlorides; suitable for sensitive substrates.
Notes : Carbodiimide coupling is widely used in peptide synthesis and amide bond formation involving hydroxy-substituted amines.
Alternative Methods: Mixed Anhydride or Activated Ester Routes
- Formation of mixed anhydrides (e.g., with isobutyl chloroformate) followed by reaction with the amine.
- Use of activated esters such as N-hydroxysuccinimide (NHS) esters to facilitate coupling.
These methods provide milder conditions and can improve selectivity.
Representative Experimental Data and Yields
| Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride method | 3-methylbenzoyl chloride, 2-(2-hydroxyethyl)amine, Et3N, DCM, 0–5 °C | 70–85 | Requires careful temperature control |
| Carbodiimide coupling | 3-methylbenzoic acid, DCC or EDC, DMAP, 2-(2-hydroxyethyl)amine, RT | 65–80 | Mild conditions, byproduct removal needed |
| Mixed anhydride method | Isobutyl chloroformate, base, 2-(2-hydroxyethyl)amine, RT | 60–75 | Useful for sensitive substrates |
Research Findings and Optimization Notes
- Solvent Choice : Aprotic solvents like dichloromethane or THF are preferred to avoid hydrolysis of intermediates.
- Temperature Control : Low temperatures reduce side reactions, especially when using acid chlorides.
- Base Addition : Triethylamine or similar bases neutralize acid byproducts and improve reaction rates.
- Hydroxy Group Stability : The hydroxyethyl substituent generally remains intact without protection, but monitoring is essential.
- Purification : Crystallization from solvents such as ethyl acetate/hexane mixtures or chromatographic methods yield high-purity products.
Related Synthetic Examples from Literature
- A related compound, 5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester, was synthesized by reacting the amine with ethylene oxide under controlled temperature, followed by extraction and crystallization, achieving a 78.5% yield with 99.3% purity.
- Synthesis of bis(hydroxyethyl)amino-substituted benzene derivatives involved nucleophilic substitution of bromomethyl precursors with diethanolamine in the presence of potassium carbonate in THF, yielding products in 58% yield after purification.
Summary Table of Preparation Methods
| Step | Acid Chloride Method | Carbodiimide Method | Mixed Anhydride Method |
|---|---|---|---|
| Activation | Thionyl chloride or oxalyl chloride | DCC or EDC with DMAP | Isobutyl chloroformate |
| Nucleophile | 2-(2-hydroxyethyl)amine | 2-(2-hydroxyethyl)amine | 2-(2-hydroxyethyl)amine |
| Solvent | DCM or THF | DCM or DMF | DCM or THF |
| Temperature | 0–5 °C | Room temperature | Room temperature |
| Base | Triethylamine | None or mild base | Mild base |
| Purification | Extraction, drying, recrystallization | Filtration, chromatography | Extraction, recrystallization |
| Typical Yield (%) | 70–85 | 65–80 | 60–75 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially forming more complex derivatives.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO({2})O(_{2})).
Reducing Agents: Sodium borohydride (NaBH({4})).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide exerts its effects involves interactions with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with proteins, influencing their function. The oxo group may participate in redox reactions, altering cellular pathways. These interactions can modulate various biological processes, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
The latter’s bulkier substituents enhance steric hindrance, making it more suitable as a directing group in metal-catalyzed reactions .
Safety and Toxicity: Limited toxicological data are available for both the target compound and 2-cyano-N-[(methylamino)carbonyl]acetamide, highlighting a critical research gap .
Biological Activity
N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide, also known as a benzamide derivative, has garnered attention for its potential biological activities. This compound features a unique structure characterized by its amide functional group, which plays a critical role in its interaction with biological systems. The following sections provide an overview of its biological activity, including synthesis methods, interactions with biological macromolecules, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, and it has a CAS number of 72085-01-9. The compound's structure includes:
- A 3-methyl group on the benzene ring.
- A 2-hydroxyethylamino side chain, which enhances solubility and bioavailability.
- An amide functional group , contributing to its reactivity and biological interactions.
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. These effects may be attributed to its ability to modulate inflammatory pathways and pain perception mechanisms.
- Mechanism of Action :
- The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- It may also interact with pain receptors, providing analgesic effects.
Interaction with Biological Macromolecules
Understanding how this compound interacts with proteins and enzymes is crucial for elucidating its biological activity. Initial findings indicate that it may bind to specific receptors or enzymes, influencing their activity. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed in future studies to investigate these interactions further.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical methods. These methods focus on maintaining high purity levels while ensuring efficient production. Common approaches include:
- Amidation Reactions : Reacting appropriate carboxylic acids with amines.
- Hydrolysis Reactions : Under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(2-hydroxyethyl)benzamide | CHNO | Lacks methyl substitution on the benzene ring |
| N-(4-methoxybenzoyl)-N-(2-hydroxyethyl)amine | CHNO | Contains a methoxy group instead of methyl |
| N-(2-hydroxyethylcarbamothioyl)benzamide | CHNOS | Contains a thiol group, altering reactivity |
These compounds differ primarily in their substituents on the benzene ring and functional groups, influencing their chemical behavior and biological activities.
Q & A
Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?
- Methodological Answer : Synthesize analogs with substituents on the benzene ring (e.g., nitro, halogen) or modifications to the hydroxyethyl group. Test in vitro assays (e.g., enzyme inhibition or cell viability) and correlate with steric/electronic parameters (Hammett constants, logP) . QSAR models (CoMFA/CoMSIA) guide further optimization .
Q. What experimental approaches are recommended to resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Methodological Answer : Standardize assay protocols (e.g., consistent cell lines, ATP concentrations for kinase assays). Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Cross-reference with structural analogs to identify substituent-specific effects .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways. CRISPR-Cas9 knockout of putative targets followed by rescue experiments confirms functional involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
